molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

Cat. No. B048838
CAS RN: 29278-69-1
M. Wt: 220.22 g/mol
InChI Key: WSQZNZLOZXSBHA-UHFFFAOYSA-N
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Description

“3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione” is a chemical compound with the molecular formula C12H12O4 . It is also known by other names such as butylene terephthalate and 1,4-Benzenedicarboxylic acid, 1,4-butanediyl ester .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H12O4/c13-11-9-3-5-10 (6-4-9)12 (14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 . The Canonical SMILES representation is C1CCOC (=O)C2=CC=C (C=C2)C (=O)OC1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.22 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a topological polar surface area of 52.6 Ų . It has a complexity of 238 .

Scientific Research Applications

Polymer Blends

Poly (butylene terephthalate) (PBT) is considered a brittle material and is inappropriate for certain applications requiring high impact resistance . To improve its properties, PBT is often blended with other polymers such as thermoplastic polyurethane (TPU). This blend has been found to have higher impact toughness, while its tensile and flexural strengths are lower than for the neat PBT .

Automotive Components

PBT has high tensile and flexural strength, high-temperature deviation, low moisture absorption, and good size stability . These properties make it suitable for use in automotive exterior components and under-hood parts .

Electrical Components

Due to its high-temperature deviation and good size stability, PBT is used in electrical components such as connectors and fuse covers .

Small Appliances and Pump Housings

PBT’s high tensile and flexural strength, along with its low moisture absorption, make it a good material for small appliances and pump housings .

Biodegradable Polymer Materials

Poly (butylene adipate-butylene terephthalate) (PBAT) is a rapidly developing thermoplastic degradable plastic . The application and development of biodegradable polymer materials have been greatly expanded globally, promoting the continuous growth of the production capacity of biodegradable polymers .

Packaging Field

The excellent barrier performance of two-dimensional MMT nanosheets decreases the permeability of oxygen and water vapor of the nanocomposite films . The synergistic effect of MMT and IL enhanced the anti-static and antibacterial abilities of PBAT . Therefore, PBAT has a positive effect on promoting its application in the packaging field .

Mechanism of Action

Target of Action

Butylene terephthalate, also known as polybutylene terephthalate (PBT), is a thermoplastic engineering polymer . It is primarily used as an insulator in the electrical and electronics industries . Its primary targets are therefore the materials and components it is designed to insulate and protect.

Mode of Action

PBT is a thermoplastic (semi-)crystalline polymer, and a type of polyester . It resists solvents, shrinks very little during forming, is mechanically strong, heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement), and can be treated with flame retardants to make it noncombustible . Its mode of action is primarily physical, providing insulation and protection through its inherent material properties.

Biochemical Pathways

It can be chemically recycled into biodegradable poly(butylene adipate-co-terephthalate) (pbat) copolyesters . This process involves cyclodepolymerization of postconsumer PBT in dilute solutions to afford cyclic oligo(butylene terephthalate)s (COBTs), which can be further used as monomers together with poly(butylene adipate) (PBA) diols for the synthesis of PBAT .

Result of Action

The primary result of PBT’s action is the provision of effective insulation and protection for electrical and electronic components. It also contributes to the structural integrity of the components it is used in. When chemically recycled into PBAT, it can contribute to environmental sustainability by providing a source of biodegradable polymers .

Action Environment

The efficacy and stability of PBT are influenced by environmental factors such as temperature, humidity, and exposure to solvents. It is heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement) and resists solvents . Like other polyesters, it can be sensitive to uv radiation and may require uv protection if used outdoors . Its stability and efficacy can also be influenced by the specific conditions of its application, such as the electrical or electronic components it is used with.

properties

IUPAC Name

3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQZNZLOZXSBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616630
Record name 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

CAS RN

29278-69-1
Record name 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

474 g of dimethyl terephthalate and 660 g of 1,4-butanediol were placed into a 2 liter round bottomed flack fitted with a condenser, vigreux distillation column, nitrogen inlet and mechanical stirrer. The reactor was placed inside an isomantle and slowly heated to a temperature of 160° C. At this point 248 mg of tetrabutyl titanate catalyst pre-mixed with a small amount of pure 1,4-butanediol was injected, whilst the reactor contents were being stirred. The reaction was allowed to continue for 1 hour at 200° C. Methanol vapor which is produced during the reaction, was removed via the vigreux distillation column and combined condenser. The composition of the product was 82% by weight of butylene terephthalate (as confirmed by NMR) and 18% by weight of 1,4-butanediol.
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two

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